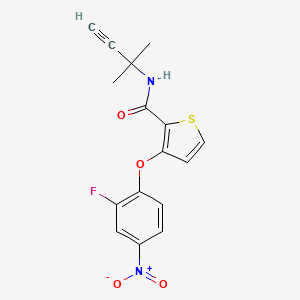

3-(2-fluoro-4-nitrophenoxy)-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide

Description

The compound 3-(2-fluoro-4-nitrophenoxy)-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a fluorinated nitrophenoxy substituent at the 3-position of the thiophene ring and a branched alkyne group (2-methylbut-3-yn-2-yl) on the amide nitrogen.

Properties

IUPAC Name |

3-(2-fluoro-4-nitrophenoxy)-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O4S/c1-4-16(2,3)18-15(20)14-13(7-8-24-14)23-12-6-5-10(19(21)22)9-11(12)17/h1,5-9H,2-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOJNSZSKXKDOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)NC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701133542 | |

| Record name | N-(1,1-Dimethyl-2-propyn-1-yl)-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303152-62-7 | |

| Record name | N-(1,1-Dimethyl-2-propyn-1-yl)-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303152-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,1-Dimethyl-2-propyn-1-yl)-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(2-fluoro-4-nitrophenoxy)-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and efficacy against various biological targets.

The compound has the following chemical properties:

- Molecular Formula : C16H13FN2O4S

- Molecular Weight : 348.4 g/mol

- CAS Number : 306977-53-7

Synthesis

The synthesis of this compound generally involves a multi-step process that includes the coupling of a thiophene derivative with a nitrophenoxy group. The detailed synthetic route can be found in specialized chemical literature, which outlines various methods including copper-catalyzed reactions and other coupling techniques .

Antimicrobial Activity

Research indicates that derivatives of compounds containing the 2-fluoro-4-nitrophenoxy moiety exhibit potent antitubercular activity. For instance, related compounds have shown minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis ranging from 4 to 64 µg/mL. The most potent derivatives demonstrated an MIC of 4 µg/mL against both rifampicin-sensitive and resistant strains .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 3m | 4 | M. tuberculosis H37Rv |

| 3e | 64 | M. tuberculosis H37Rv |

| 3p | 64 | M. tuberculosis H37Rv |

These findings suggest that the structural modifications in the compound can significantly influence its antimicrobial efficacy.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. However, preliminary results indicate that it does not exhibit significant inhibitory effects on several tumor cell lines when tested using MTT assays . This suggests that while the compound may have some antimicrobial properties, its anticancer potential may require further optimization or structural modifications to enhance efficacy.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the nitro group may play a crucial role in its activity against bacterial cells by interfering with cellular processes or by generating reactive nitrogen species that damage bacterial DNA and proteins .

Case Studies

Recent case studies focusing on similar compounds have provided insights into their biological activities:

- Antitubercular Activity : A study on related phenoxyacetamide derivatives demonstrated promising results against resistant strains of M. tuberculosis, with specific derivatives showing MIC values comparable to established antitubercular agents .

- Cytotoxicity Assessment : In another study evaluating the cytotoxicity of nitro-substituted compounds, it was found that modifications at specific positions could drastically alter their effectiveness against cancer cell lines, emphasizing the importance of structural diversity in drug design .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be dissected into two key regions:

- Thiophene-2-carboxamide backbone : Common to all analogs.

- Substituents: Phenoxy group: 2-Fluoro-4-nitro substitution. Amide nitrogen: 2-Methylbut-3-yn-2-yl group.

Table 1: Structural Comparison of Thiophene-2-Carboxamide Derivatives

Key Observations:

- Lipophilicity : Branched alkyne (2-methylbut-3-yn-2-yl) and trifluoromethyl groups increase logP values, likely improving membrane permeability .

- Steric Effects : Bulky substituents (e.g., 2,4-dichloro-5-methoxyphenyl) may hinder rotational freedom, affecting conformational stability .

Key Observations:

- Yields : Analogous compounds synthesized via Claisen-Schmidt condensations (e.g., T-IV-H) show moderate yields (63–69%), while palladium-catalyzed couplings (e.g., ) achieve higher yields (72–84%) .

- Purification : Silica gel chromatography is common, but purity varies (e.g., 42% vs. 99.05% in nitrothiophene derivatives) .

Hypothesized Activity of Target Compound:

- The 2-fluoro-4-nitrophenoxy group may enhance DNA intercalation or enzyme inhibition (similar to nitroaromatic antibiotics).

- The alkyne substituent could confer metabolic resistance or enable click chemistry applications.

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-fluoro-4-nitrophenoxy)-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide?

The synthesis typically involves coupling a substituted thiophene-2-carbonyl chloride with an amine. For example, analogous compounds like N-(2-nitrophenyl)thiophene-2-carboxamide are synthesized by refluxing equimolar amounts of 2-thiophenecarbonyl chloride and substituted anilines in acetonitrile for 1 hour, followed by solvent evaporation to yield crystalline products . Microwave-assisted methods (e.g., using cyclohexanone and Al₂O₃ as a solid support) can enhance reaction efficiency for related thiophene carboxamides . Key steps include:

- Amide bond formation : Use of acyl chlorides and amines under inert conditions.

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) for reflux or solvent-free microwave irradiation.

- Purification : Crystallization or column chromatography for isolating high-purity products.

Q. Which spectroscopic techniques are essential for characterizing this compound?

A multi-technique approach is critical:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and amide bond formation (e.g., characteristic shifts for fluorine and nitro groups) .

- IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ for C=O (amide) and ~1520 cm⁻¹ for nitro groups .

- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene and benzene rings in analogous structures) and non-classical hydrogen bonding (C–H⋯O/S interactions) .

- Mass spectrometry : HRMS or LC-MS to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do electronic effects of the 2-fluoro-4-nitrophenoxy group influence the compound’s reactivity and supramolecular interactions?

The electron-withdrawing nitro (-NO₂) and fluorine substituents:

- Enhance electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., in further functionalization).

- Modulate crystal packing : The nitro group participates in C–H⋯O interactions, stabilizing layered structures parallel to the (010) plane .

- Affect solubility : Polar nitro and fluoro groups increase solubility in DMSO or DMF, critical for biological assays . Computational studies (DFT) can predict charge distribution and reactive sites for targeted modifications.

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in:

- Purity : Validate compound purity via HPLC (>98%) and elemental analysis .

- Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and concentrations (µM range) .

- Structural analogs : Compare activity trends with derivatives (e.g., replacing 2-methylbut-3-yn-2-yl with aryl groups) to identify pharmacophores .

- Mechanistic studies : Use molecular docking to assess binding affinity to targets (e.g., COX-2 for anti-inflammatory activity) .

Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

- Lipophilicity adjustments : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to improve aqueous solubility.

- Metabolic stability : Evaluate cytochrome P450 interactions using liver microsomes .

- Prodrug strategies : Mask the nitro group as a reducible prodrug (e.g., nitroreductase-sensitive derivatives) for targeted activation .

Methodological Considerations

Q. Table 1: Comparison of Synthetic Methods for Thiophene Carboxamides

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Reflux in acetonitrile | 1 h, 80°C, equimolar reagents | 75–85 | ≥98 | |

| Microwave irradiation | 20 min, 150°C, solvent-free | 90 | 95 | |

| Solid-phase synthesis | Al₂O₃ support, basic catalyst | 80–88 | 97 |

Q. Table 2: Key Structural Parameters from X-ray Crystallography

| Parameter | Value (Analogous Compound) | Impact on Bioactivity |

|---|---|---|

| Dihedral angle (thiophene vs. benzene) | 8.5–13.5° | Influences planar stacking and target binding |

| C–H⋯O bond distance | 2.4–2.6 Å | Stabilizes crystal lattice |

| Nitro group orientation | 15–16° dihedral angle with benzene | Modulates electronic effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.